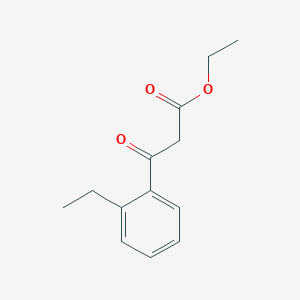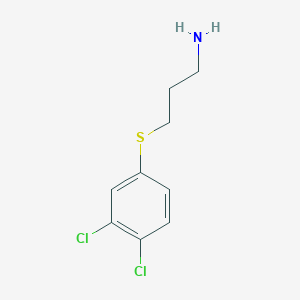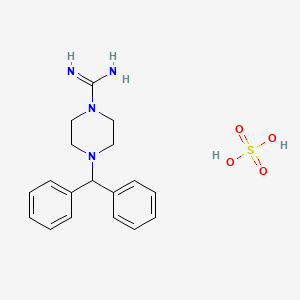
4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate
Overview
Description
4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C18H22N4 . It has a molecular weight of 294.4 and its salt form is H2SO4 . The compound is also known by its synonyms USJUOFHYFCZXJD-UHFFFAOYSA-N, 4-Benzhydrylpiperazine-1-carboximidamide sulfate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1CN(CCN1C(c1ccccc1)c1ccccc1)C(N)=N . This notation provides a way to represent the structure of the compound in a textual format.Scientific Research Applications
Neurotransmitter Receptors
Piperazine derivatives, including 4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate, have been found to have significant activity on neurotransmitter receptors . This makes them valuable in the study of neurological disorders and potential treatments.
Glioma Regression
Research has shown that certain piperazine derivatives can induce glioma regression by inhibiting angiogenesis . This suggests potential applications in cancer research and treatment.
Positive Allosteric Modulator
The compound has been identified as a positive allosteric modulator of the α7 receptor . This could have implications for the development of drugs targeting this receptor.
Antagonist of NMDA and GluK1
Piperazine-2,3-dicarboxylic Acid Derivatives, including 4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate, have been found to act as dual antagonists of NMDA and GluK1 . This could be useful in the study of neurological disorders and the development of new treatments.
Opioid Receptor Antagonists
Some piperazine derivatives have been found to act as opioid receptor antagonists . This could have potential applications in pain management and addiction treatment.
Antihistamine
Certain piperazine derivatives have been identified as antihistamines . This suggests potential applications in the treatment of allergies and related conditions.
properties
IUPAC Name |
4-benzhydrylpiperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4.H2O4S/c19-18(20)22-13-11-21(12-14-22)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;1-5(2,3)4/h1-10,17H,11-14H2,(H3,19,20);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJUOFHYFCZXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




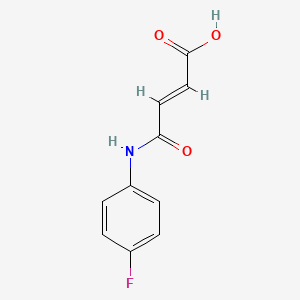
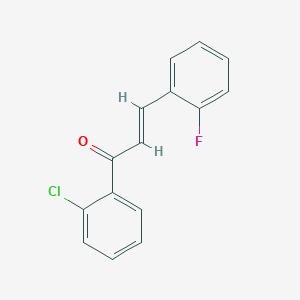
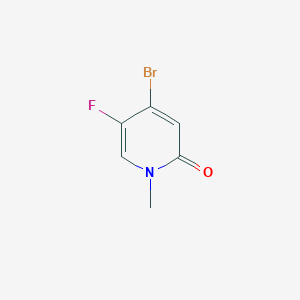

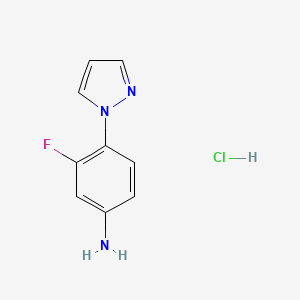
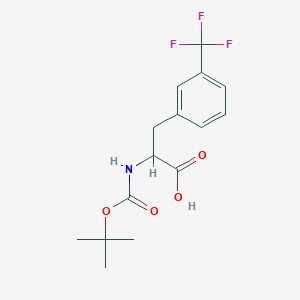
![4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3089470.png)
![N-(2-oxo-1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B3089473.png)


![Imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B3089497.png)
